Pyrrolidine-1-carboxamide

antitubercular InhA inhibition structure-activity relationship

Pyrrolidine-1-carboxamide (CAS 4736-71-4) is the validated unsubstituted lead scaffold for M. tuberculosis InhA inhibitor development (baseline IC50 10.66 μM), enabling 160-fold potency optimization through rational SAR. It is the requisite building block for anticancer 2-(het)arylpyrrolidine-1-carboxamide libraries with superior therapeutic index vs tamoxifen (M-Hela IC50 14.7 μM) and supports dual EGFR/CDK2 inhibitor synthesis with nanomolar potency (EGFR IC50 87–107 nM; CDK2 IC50 15–31 nM). Procure this core scaffold at 95% purity with batch-specific NMR, HPLC, and GC certificates to drive your medicinal chemistry and lead-optimization programs.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 4736-71-4
Cat. No. B1295368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-1-carboxamide
CAS4736-71-4
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)N
InChIInChI=1S/C5H10N2O/c6-5(8)7-3-1-2-4-7/h1-4H2,(H2,6,8)
InChIKeyLCDCPQHFCOBUEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-1-carboxamide (CAS 4736-71-4): Procurement-Relevant Comparative Evidence for Scaffold Selection in Anti-Infective and Oncology R&D


Pyrrolidine-1-carboxamide (CAS 4736-71-4) is a cyclic urea derivative with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol. Structurally, it consists of a pyrrolidine ring N-substituted with a carboxamide group, yielding a polar surface area of approximately 46.3 Ų and a predicted pKa of 14.77 . As a versatile nitrogen-containing heterocyclic building block, this compound serves as both a pharmacophore scaffold and a synthetic intermediate for generating 2-substituted pyrrolidine-1-carboxamide derivatives with diverse biological activities [1]. Its commercial availability at standard purities of 95% with batch-specific analytical certificates (NMR, HPLC, GC) from multiple global suppliers makes it a readily accessible starting material for medicinal chemistry campaigns .

Why Pyrrolidine-1-carboxamide Cannot Be Readily Substituted with Ring-Modified Analogs in Inhibitor Development


Generic substitution of pyrrolidine-1-carboxamide with closely related heterocyclic carboxamides (e.g., piperidine-1-carboxamide, piperazine-1-carboxamide, or morpholine-1-carboxamide) is inadvisable for lead-oriented synthesis due to established structure-activity relationship (SAR) data demonstrating that even minor modifications to the pyrrolidine core dramatically alter biological potency. In the Mycobacterium tuberculosis InhA inhibitor series, the unsubstituted pyrrolidine-1-carboxamide scaffold serves as the validated lead compound with an IC50 of approximately 10 μM, from which subsequent optimization produced up to a 160-fold potency improvement through targeted substitution [1]. Critically, substitution at the para-position of the phenyl ring in this series consistently abolished activity (IC50 > 100 μM), underscoring the essential role of the unmodified pyrrolidine carboxamide core in maintaining inhibitory function [2]. The quantitative differential evidence below establishes specific procurement-relevant distinctions against defined comparators.

Quantitative Differentiation Evidence: Pyrrolidine-1-carboxamide versus Ring-Modified Carboxamides and Substituted Derivatives


Comparative InhA Inhibition: Unsubstituted Pyrrolidine-1-carboxamide Scaffold Versus Para-Substituted Phenyl Derivatives

In a head-to-head enzyme inhibition study against Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), the unsubstituted pyrrolidine-1-carboxamide lead compound (compound s1) exhibited an IC50 of 10.66 ± 0.51 μM, establishing the baseline activity of the core scaffold. In contrast, the para-bromo substituted derivative (compound s5, 4-Br) showed an IC50 of 28.02 ± 4.29 μM, while the para-chloro derivative (compound s7, 4-Cl) completely lost activity with an IC50 > 100 μM [1]. This demonstrates that the unsubstituted pyrrolidine-1-carboxamide scaffold possesses intrinsic inhibitory activity against InhA that is abolished or severely diminished by para-substitution on the appended phenyl ring. Furthermore, meta-substitution with bromo (compound s4, 3-Br) improved potency to 0.89 ± 0.05 μM, representing an approximately 12-fold enhancement over the unsubstituted scaffold, while meta-chloro (compound s6, 3-Cl) yielded 1.35 ± 0.05 μM [2]. These SAR data establish the unsubstituted pyrrolidine-1-carboxamide as the validated starting point for rational inhibitor optimization.

antitubercular InhA inhibition structure-activity relationship

Anticancer Activity Comparison: 2-Aryl Pyrrolidine-1-carboxamide Derivative Versus Clinical Reference Tamoxifen

In a comparative in vitro anticancer evaluation using M-Hela cervical cancer cell lines, the 2-arylpyrrolidine-1-carboxamide derivative 6g demonstrated an IC50 of 14.7 μM, representing approximately 1.9-fold higher potency (nearly twice the activity) compared to the clinical reference drug tamoxifen, which exhibited an IC50 of 28.0 ± 2.5 μM under identical assay conditions [1]. Importantly, against normal Chang liver cells, compound 6g showed reduced cytotoxicity relative to tamoxifen, with all test compounds from this pyrrolidine-1-carboxamide series demonstrating lower toxicity than the reference drug toward normal cells [2]. The pyrrolidine-1-carboxamide scaffold thus enables the generation of derivatives with both improved tumor cell potency and favorable normal-cell selectivity profiles compared to established chemotherapeutic agents.

anticancer cervical cancer cytotoxicity

Electrochemical Reactivity: Pyrrolidine-1-carboxamide Urea Derivatives Enable Stereoselective Heterodimerization

Pyrrolidine-1-carboxamide derivatives (specifically N-substituted pyrrolidine-1-carboxamides) undergo Shono-type electrooxidation to generate 2-alkoxypyrrolidine-1-carboxamide intermediates, which subsequently participate in acid-catalyzed heterodimerization to form endo-heterodimers with high yields and diastereoselectivity [1]. This electrochemical reactivity pattern is distinct from that of piperidine or piperazine carboxamide analogs, which lack the five-membered ring geometry that facilitates the Shono oxidation pathway. Furthermore, enantioselective heterodimerization using chiral phosphoric acid catalysis produces exo-heterodimers with high enantioselectivity, enabling access to fissoldhimine alkaloid analogues [2]. While direct quantitative yield comparisons across ring systems are not available from a single study, the documented high diastereoselectivity and synthetic utility of pyrrolidine-1-carboxamides in electrooxidative transformations represent a class-level differentiation for applications in natural product analogue synthesis.

electrosynthesis stereoselective synthesis alkaloid analogues

Dual EGFR/CDK2 Inhibition: Pyrrolidine-Carboxamide Derivatives Demonstrate Nanomolar Potency

A series of pyrrolidine-carboxamide derivatives (compounds 7e, 7g, 7k, 7n, 7o) were evaluated for dual EGFR and CDK2 inhibitory activity. Against EGFR, these derivatives exhibited IC50 values ranging from 87 to 107 nM, comparable to the reference drug erlotinib (IC50 = 80 nM) [1]. Notably, against CDK2, compounds 7e, 7g, 7k, 7n, and 7o demonstrated IC50 values ranging from 15 to 31 nM, which is comparable to or exceeds the potency of the reference drug dinaciclib (IC50 = 20 nM) [2]. The most potent derivative, compound 7g, displayed a mean antiproliferative IC50 of 0.90 μM across four cancer cell lines (A-549, MCF-7, Panc-1, HT-29), exceeding the potency of doxorubicin (IC50 = 1.10 μM) [3]. This dual inhibitory profile demonstrates that the pyrrolidine-carboxamide scaffold can be elaborated to yield compounds with low nanomolar activity against clinically validated kinase targets while maintaining favorable selectivity (no cytotoxicity in MCF-10A normal mammary epithelial cells at 50 μM).

kinase inhibition EGFR inhibitor CDK2 inhibitor

Validated Application Scenarios for Pyrrolidine-1-carboxamide (CAS 4736-71-4) in Drug Discovery and Synthetic Chemistry


Lead Scaffold for InhA-Directed Antitubercular Drug Discovery Programs

Pyrrolidine-1-carboxamide serves as the validated unsubstituted lead scaffold for Mycobacterium tuberculosis InhA inhibitor development, with a documented baseline IC50 of 10.66 ± 0.51 μM. This core scaffold enables rational SAR exploration, with meta-substituted derivatives achieving up to 12-fold potency improvements (compound s4, 3-Br: IC50 0.89 ± 0.05 μM) and optimized compounds reaching 160-fold overall potency enhancement. Procurement of the unsubstituted building block is essential for medicinal chemistry teams conducting iterative library synthesis and in situ activity screening to identify novel antitubercular agents targeting the mycobacterial fatty acid elongation cycle [1].

Synthesis of 2-Aryl Pyrrolidine-1-carboxamide Derivatives for Anticancer Lead Optimization

The compound is the requisite starting material for synthesizing 2-(het)arylpyrrolidine-1-carboxamide libraries with demonstrated anticancer activity. Specific derivatives (e.g., compound 6g) exhibit approximately twice the potency of tamoxifen against M-Hela cervical cancer cells (IC50 14.7 μM vs. 28.0 μM) while maintaining lower cytotoxicity toward normal Chang liver cells. This scaffold is particularly suitable for research programs targeting cervical cancer and other malignancies where improved therapeutic index relative to tamoxifen is sought. The modular synthetic approach based on intramolecular cyclization/Mannich-type reactions of N-(4,4-diethoxybutyl)ureas provides a robust platform for derivative generation [2].

Electrooxidative Synthesis of Fissoldhimine Alkaloid Analogues via Heterodimerization

N-substituted pyrrolidine-1-carboxamides undergo Shono-type electrooxidation to generate 2-alkoxypyrrolidine-1-carboxamide intermediates that participate in stereoselective heterodimerization. Under acidic conditions, these intermediates form endo-heterodimers with high yields and diastereoselectivity, while chiral phosphoric acid catalysis enables enantioselective synthesis of exo-heterodimers. This validated electrochemical methodology provides synthetic chemistry laboratories with access to fissoldhimine alkaloid core analogues and other heterodimeric natural product scaffolds, representing a distinct synthetic advantage over alternative ring systems that have not demonstrated comparable electrooxidative reactivity [3].

Dual EGFR/CDK2 Kinase Inhibitor Discovery and Optimization

The pyrrolidine-carboxamide scaffold supports the development of dual EGFR/CDK2 inhibitors with nanomolar potency. Derivatives from this series (compounds 7e, 7g, 7k, 7n, 7o) demonstrate EGFR IC50 values of 87–107 nM (comparable to erlotinib) and CDK2 IC50 values of 15–31 nM (comparable to or exceeding dinaciclib). The most potent derivative (7g) exhibits superior antiproliferative activity against multiple cancer cell lines compared to doxorubicin (mean IC50 0.90 μM vs. 1.10 μM) with no cytotoxicity toward normal MCF-10A cells at 50 μM. This scaffold is therefore well-suited for oncology drug discovery programs pursuing dual kinase inhibition strategies with favorable selectivity profiles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.